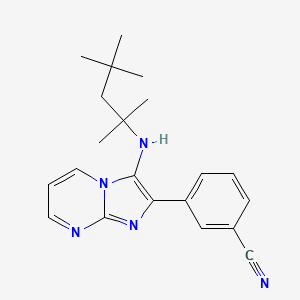
Antileishmanial agent-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-25 is a compound known for its selective activity against intracellular amastigotes of the Leishmania parasite. This compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-25 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antileishmanial activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction conditions: to accommodate larger volumes.
Optimization of reaction parameters: to ensure high yield and purity.
Implementation of quality control measures: to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antileishmanial agent-25 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance the compound’s stability.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Applications De Recherche Scientifique
Antileishmanial agent-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antileishmanial agents.
Biology: Investigated for its effects on the cellular and molecular mechanisms of Leishmania parasites.
Medicine: Explored as a potential therapeutic agent for the treatment of leishmaniasis.
Industry: Utilized in the development of new antileishmanial drugs and formulations.
Mécanisme D'action
The mechanism of action of antileishmanial agent-25 involves:
Inhibition of key enzymes: The compound targets specific enzymes essential for the survival and replication of Leishmania parasites.
Disruption of cellular processes: It interferes with the parasite’s metabolic pathways, leading to cell death.
Molecular targets: The primary targets include enzymes involved in the biosynthesis of essential biomolecules and the maintenance of cellular homeostasis.
Comparaison Avec Des Composés Similaires
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used for the treatment of leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-25:
Selective activity: Exhibits selective inhibition of intracellular amastigotes.
Lower toxicity: Demonstrates reduced toxicity compared to some other antileishmanial agents.
Potential for combination therapy: Can be used in combination with other drugs to enhance efficacy and reduce resistance.
Propriétés
Formule moléculaire |
C21H25N5 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3 |
Clé InChI |
JBKOUZWYEHBGQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


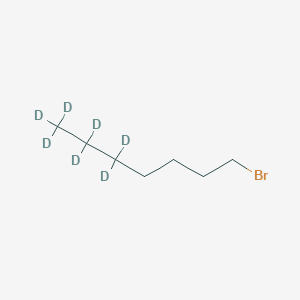
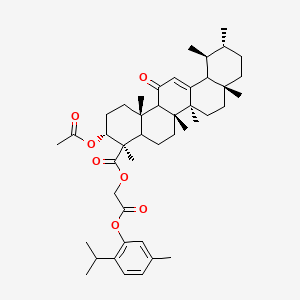
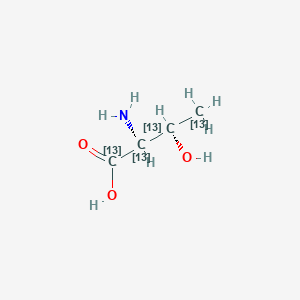

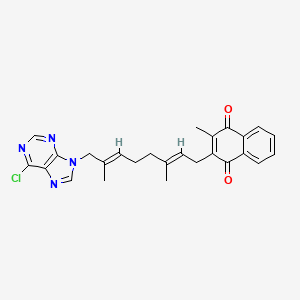
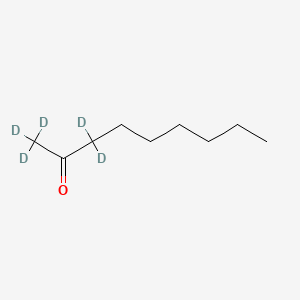
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
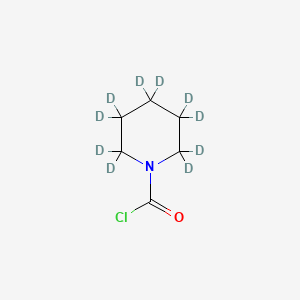
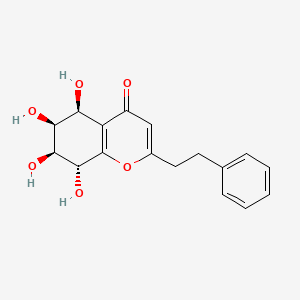


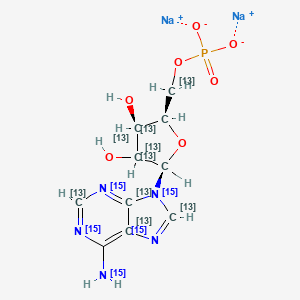
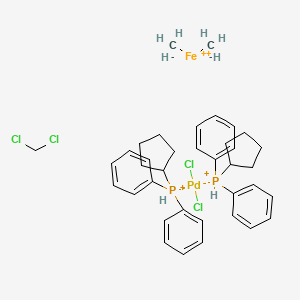
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
